Dibutylbis((1-oxoisoundecyl)oxy)stannane

Description

Historical Context of Organotin Compounds in Academic Research

The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland's isolation of diethyltin (B15495199) diiodide marked the first synthesis of an organotin compound. uni.luuni.luepa.gov This was shortly followed by Löwig's work in 1852, reacting alkyl halides with a tin-sodium alloy to produce various alkyltin compounds, a publication often cited as the true inception of organotin chemistry. uni.luepa.gov

The early 20th century saw a surge in research, significantly propelled by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. uni.lu Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of these compounds during this period. uni.luepa.gov However, it was the discovery of their industrial applications in the mid-20th century, particularly as stabilizers for polyvinyl chloride (PVC), that led to a renaissance in organotin research, with van der Kerk and his colleagues in the Netherlands playing a pivotal role. uni.lu

A significant breakthrough in the structural understanding of organotin compounds occurred in the early 1960s. It was discovered that the tin atom could expand its coordination number beyond the expected four. The trimethyltin (B158744) chloride pyridine (B92270) adduct was the first five-coordinate triorganotin halide complex to be structurally confirmed by X-ray crystallography, challenging the prevailing assumption that organotin(IV) compounds were exclusively tetrahedral. uni.lu

Classification and Structural Archetypes of Organotin Compounds

Organotin compounds, or stannanes, are chemicals where at least one tin-carbon bond exists. uni.lunih.gov They are primarily classified based on the number of organic groups attached to the tin atom, leading to four main categories: mono-, di-, tri-, and tetra-organotin compounds. nih.govresearchgate.net

Mono-organotins (RSnX₃): Often used as PVC heat stabilizers. organic-chemistry.org

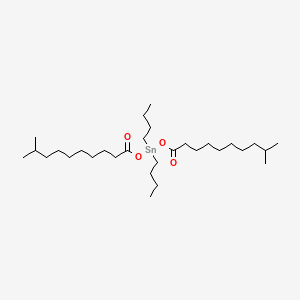

Di-organotins (R₂SnX₂): This class, which includes Dibutylbis((1-oxoisoundecyl)oxy)stannane, is widely used as catalysts for polyurethane formation and silicone vulcanization, as well as PVC heat stabilizers. uni.lunih.gov

Tri-organotins (R₃SnX): Known for their potent biocidal properties. nih.gov

Tetra-organotins (R₄Sn): Primarily used as precursors for the synthesis of other organotin compounds. researchgate.net

The structural archetypes of organotin compounds are diverse. While tetraorganotin compounds are typically tetrahedral, the halides, oxides, and hydroxides of di- and tri-organotins can form more complex structures. uni.lu Organotin halides of the formula R₄₋ₙSnClₙ are known, and the di- and tri-halides can act as Lewis acids, forming adducts with bases like pyridine. uni.lu

Diorganotin oxides (R₂SnO), such as dibutyltin (B87310) oxide, are polymeric in nature, featuring interconnected Sn-O rings, with tin atoms often adopting five- or six-coordinate geometries. wikipedia.org The reaction of these oxides with carboxylic acids is a common route to synthesize diorganotin dicarboxylates like this compound.

| Compound Class | General Formula | Primary Application Area |

| Mono-organotins | RSnX₃ | PVC Stabilizers |

| Di-organotins | R₂SnX₂ | Catalysts, PVC Stabilizers |

| Tri-organotins | R₃SnX | Biocides |

| Tetra-organotins | R₄Sn | Synthetic Precursors |

Research Significance of Dibutyltin Derivatives, including this compound

Dibutyltin (DBT) derivatives are a cornerstone of industrial organotin chemistry, with their research significance stemming primarily from their catalytic activity and stabilizing properties. Dibutyltin dilaurate (DBTDL), a close structural analogue to the title compound, is extensively used as a catalyst in the production of polyurethanes, polyesters, and room temperature vulcanizing (RTV) silicones. wikipedia.orggelest.com

The synthesis of these dicarboxylates typically involves the reaction of dibutyltin oxide (DBTO) with the corresponding carboxylic acid. For instance, DBTDL is produced by the condensation of DBTO with lauric acid. Similarly, this compound would be synthesized from the reaction of dibutyltin oxide with isoundecanoic acid.

Dibutyltin oxide itself is a versatile reagent and catalyst in organic synthesis. wikipedia.org It is particularly effective in directing regioselective acylation, alkylation, and sulfonation reactions of diols and polyols, owing to the formation of intermediate stannylene acetals. organic-chemistry.orgwikipedia.org This catalytic prowess is a major driver of academic and industrial research into dibutyltin compounds.

The general structure of a dibutyltin dicarboxylate is shown below, where R represents the alkyl chain of the carboxylate ligand. For this compound, R would be a C₁₀H₂₁ branched alkyl group.

Scope of Current Academic Research on this compound

Direct academic research focusing exclusively on this compound is limited in publicly available literature. However, the scope of current research can be inferred from studies on analogous dibutyltin dicarboxylates and the broader field of organotin catalysis.

Current research continues to explore the catalytic mechanisms of dibutyltin compounds. For example, studies on the dibutyltin oxide-catalyzed sulfonylation of alcohols have provided insights into the role of intermediate chelate structures in achieving high selectivity. organic-chemistry.org Research on the reaction of dibutyltin oxide with methanol (B129727) under CO₂ pressure has elucidated intermediates relevant to the synthesis of dimethyl carbonate, highlighting the compound's role in green chemistry applications. researchgate.net

Furthermore, the biological activities of organotin compounds remain an active area of investigation. While much of this research is focused on the toxicity of tributyltins, studies have also examined the effects of dibutyltin compounds. For instance, research has shown that various dibutyltin compounds can induce adipogenesis (the formation of fat cells) in cell-based assays, acting as agonists for the PPARγ nuclear receptor. wikipedia.org

The development of new organotin catalysts with improved efficiency, selectivity, and environmental profiles is another key research direction. This includes the synthesis and characterization of novel organotin carboxylates with varied organic groups to fine-tune their catalytic properties for specific applications, such as in the production of polyesters and polyurethanes. thegoodscentscompany.comtib-chemicals.com

Structure

2D Structure

Properties

CAS No. |

93893-96-0 |

|---|---|

Molecular Formula |

C30H60O4Sn |

Molecular Weight |

603.5 g/mol |

IUPAC Name |

[dibutyl(9-methyldecanoyloxy)stannyl] 9-methyldecanoate |

InChI |

InChI=1S/2C11H22O2.2C4H9.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

KSIWHACYGVNNRU-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Established Synthetic Routes to Organotin Carboxylate Compounds

The synthesis of organotin carboxylates, such as Dibutylbis((1-oxoisoundecyl)oxy)stannane, is well-documented in chemical literature. These compounds are typically formed through two primary pathways: the esterification of organotin oxides or hydroxides with a carboxylic acid, or the reaction of an organotin halide with a carboxylic acid or its corresponding salt. patsnap.comnsmsi.ir

One of the most common methods involves the direct condensation reaction between a diorganotin(IV) oxide and a carboxylic acid. aensiweb.com This reaction is an equilibrium process where water is a byproduct. To drive the reaction towards the formation of the desired dicarboxylate, the water is typically removed as it is formed, often through azeotropic distillation using a solvent like toluene (B28343). nsmsi.ir

Alternatively, organotin halides, such as dibutyltin (B87310) dichloride, can be reacted with the sodium salt of a carboxylic acid. google.com This metathesis reaction is often carried out in an organic solvent and results in the formation of the organotin carboxylate and a salt byproduct, such as sodium chloride, which can be removed by filtration. google.com

Specific Synthetic Protocols for this compound Elaboration

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a standard procedure can be extrapolated from the synthesis of analogous long-chain dibutyltin dicarboxylates, such as dibutyltin dilaurate. google.comchemicalbook.com The most direct method involves the esterification of dibutyltin oxide with isoundecanoic acid.

A typical laboratory-scale synthesis would involve charging a reaction vessel with a stoichiometric 1:2 molar ratio of dibutyltin oxide to isoundecanoic acid in a suitable solvent like toluene. The mixture is then heated to reflux, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus. The reaction progress can be monitored by measuring the amount of water collected. Once the theoretical amount of water has been removed, the reaction is considered complete. The solvent is then removed under reduced pressure, and the crude product can be purified, if necessary.

Synthesis and Characterization of Key Precursor Compounds

The primary precursors for the synthesis of this compound are dibutyltin oxide and isoundecanoic acid.

Dibutyltin Oxide: This key intermediate is commercially available but can also be synthesized in the laboratory. A common method for its preparation is the hydrolysis of dibutyltin dichloride with an aqueous solution of a base, such as sodium hydroxide (B78521). google.com The purity of the resulting dibutyltin oxide is crucial for the successful synthesis of the final product. wipo.int High-purity dibutyltin oxide can be obtained by carrying out the hydrolysis in a heterogeneous system of an organic solvent and an aqueous solution, which facilitates the separation of the product from ionic impurities. wipo.int

Isoundecanoic Acid: Isoundecanoic acid is a branched-chain carboxylic acid. One route to its synthesis involves the isomerization and subsequent hydrogenation of undecylenic acid (10-undecenoic acid). acs.org Undecylenic acid itself is typically produced through the pyrolysis of ricinoleic acid, which is derived from castor oil. wikipedia.org The characterization of isoundecanoic acid can be performed using standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). acs.org

Optimization of Reaction Conditions for this compound Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to enhance the efficiency of the synthesis.

Reactant Purity: The purity of the starting materials, particularly the dibutyltin oxide and isoundecanoic acid, is paramount. Impurities in the precursors can lead to side reactions and a lower quality final product. wipo.int

Stoichiometry: A precise 1:2 molar ratio of dibutyltin oxide to isoundecanoic acid is essential to ensure the complete conversion to the desired dicarboxylate.

Water Removal: Efficient removal of water is critical to drive the esterification equilibrium towards the product side. The use of a Dean-Stark trap with an appropriate azeotropic solvent like toluene is a standard and effective method. nsmsi.ir Applying a vacuum during the final stages of the reaction can also help to remove the last traces of water and volatile impurities. google.com

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. For the reaction between dibutyltin oxide and lauric acid (a similar long-chain carboxylic acid), temperatures around 100-110°C have been reported. google.com

Catalyst: While the reaction can proceed without a catalyst, certain esterification catalysts can be employed to increase the reaction rate. However, for the direct reaction of dibutyltin oxide with carboxylic acids, the organotin compound itself often acts as a catalyst. tib-chemicals.com

The following interactive data table illustrates how different parameters can influence the synthesis of dibutyltin dicarboxylates, based on findings for analogous compounds.

| Parameter | Condition 1 | Condition 2 | Expected Outcome on Yield/Purity |

| Precursor Purity | 95% Dibutyltin Oxide | >99% Dibutyltin Oxide | Higher purity precursor leads to higher purity product and fewer side reactions. |

| Water Removal | Atmospheric Reflux | Reflux with Dean-Stark | Azeotropic removal significantly increases yield by shifting equilibrium. |

| Final Treatment | Solvent Evaporation | Vacuum Distillation | Vacuum removal of volatiles enhances purity. |

| Catalyst | None | p-Toluenesulfonic Acid | Catalyst can reduce reaction time but may require additional purification steps. |

Novel and Sustainable Synthetic Approaches for Dibutyltin Compounds

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for the synthesis of organotin compounds. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govmdpi.com The application of microwave-assisted synthesis to the preparation of organotin carboxylates has shown promise, potentially offering a more energy-efficient route. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent eliminates a major source of chemical waste and simplifies product purification. Solvent-free esterification reactions of carboxylic acids with alcohols have been successfully demonstrated using various catalysts. The reaction between dibutyltin oxide and a carboxylic acid can potentially be carried out under solvent-free conditions, for instance, by heating the neat mixture of reactants, which would represent a significant step towards a greener process. google.comrsc.org

Catalyst Recycling: The development of recyclable catalysts is another key aspect of sustainable chemistry. While dibutyltin oxide itself is a reactant, in other organotin-catalyzed processes, efforts are being made to immobilize the catalyst on a solid support, allowing for its easy separation and reuse.

These novel approaches hold the potential to make the production of this compound and other organotin compounds more economical and environmentally benign.

Structural Elucidation and Advanced Characterization of Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Core Structural Assignment

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for characterizing diorganotin dicarboxylates like Dibutylbis((1-oxoisoundecyl)oxy)stannane in solution.

The ¹H NMR spectrum would display characteristic signals for the butyl groups attached to the tin atom and the isoundecyl carboxylate ligands. The protons of the butyl groups would appear as a set of multiplets, while the long alkyl chain of the isoundecyl ligand would show a complex series of resonances.

In the ¹³C NMR spectrum, the chemical shift of the carboxylate carbon (COO) is particularly informative. A slight upfield or downfield shift of this signal compared to the free isoundecanoic acid indicates the coordination of the carboxylate group to the tin center. nih.gov The carbon atoms of the butyl groups directly bonded to the tin atom (α-carbons) are also sensitive to the coordination environment. nih.gov

¹¹⁹Sn NMR spectroscopy provides direct information about the coordination number and geometry of the tin atom. An increase in the coordination number of the tin atom from four to five or six typically results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn chemical shift. researchgate.net For diorganotin dicarboxylates in solution, the observed chemical shift can help distinguish between a simple tetrahedral monomer and species with higher coordination numbers resulting from intra- or intermolecular interactions. researchgate.netresearchgate.net

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Inferred Structural Information |

| ¹H | 0.9 - 1.7 | Resonances from butyl and isoundecyl alkyl chains. |

| ¹³C | ~175 - 185 | Carboxylate carbon (COO), indicating coordination to Sn. |

| ~10 - 40 | Aliphatic carbons of butyl and isoundecyl groups. | |

| ¹¹⁹Sn | +200 to -400 | Coordination number of the tin atom (tetrahedral to hexa-coordinate). researchgate.netresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for probing the bonding of the carboxylate ligands to the tin atom. The key diagnostic region in the IR spectrum is where the carboxylate stretching vibrations appear.

The difference (Δν) between the asymmetric (νₐsym(COO)) and symmetric (νₛym(COO)) stretching frequencies of the carboxylate group provides insight into its coordination mode.

A large Δν value (>200 cm⁻¹) is characteristic of a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the tin atom.

A smaller Δν value (<150 cm⁻¹) suggests a bidentate (chelating or bridging) coordination mode, where both oxygen atoms are involved in bonding to tin.

For many diorganotin dicarboxylates in the solid state, a bridging bidentate coordination is common. IR spectra of related compounds like dibutyltin (B87310) maleate (B1232345) and dibutyltin dilaurate show characteristic bands for these vibrations. chemicalbook.comchemicalbook.com The spectra would also feature bands corresponding to the Sn-C and Sn-O stretching vibrations, typically found in the lower frequency region (below 600 cm⁻¹).

Table 2: Expected IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Significance |

| νₐsym(COO) | ~1550 - 1650 | Asymmetric stretching of the carboxylate group. |

| νₛym(COO) | ~1350 - 1450 | Symmetric stretching of the carboxylate group. |

| ν(Sn-C) | ~500 - 600 | Stretching vibration of the tin-carbon bonds. |

| ν(Sn-O) | ~400 - 500 | Stretching vibration of the tin-oxygen bonds. |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elucidate the fragmentation pathways of the compound. Due to the polarity of organotin carboxylates, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require prior derivatization to increase volatility. labrulez.comanalchemres.org However, modern techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can analyze the compound directly. sciex.comsciex.com

The mass spectrum of an organotin compound is characterized by a distinctive isotopic cluster pattern resulting from the multiple stable isotopes of tin. labrulez.com The fragmentation of dibutyltin dicarboxylates typically proceeds through the sequential loss of the alkyl groups (butyl) and the carboxylate ligands from the tin center. dtic.mil

Expected fragmentation steps for this compound would include:

Loss of a butyl radical ([M - C₄H₉]⁺).

Loss of an isoundecanoate radical ([M - C₁₁H₂₁O₂]⁺).

Further fragmentation leading to ions like [Sn(C₄H₉)(C₁₁H₂₁O₂)₂]⁺, [Sn(C₄H₉)₂(C₁₁H₂₁O₂)]⁺, and eventually the bare tin ion [Sn]⁺ or related smaller fragments.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.luuni.lu

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Environment

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for investigating the chemical environment of the tin nucleus. It provides precise information on the oxidation state, coordination number, and local symmetry around the tin atom in the solid state. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift (δ) is indicative of the s-electron density at the tin nucleus and can confirm the +4 oxidation state of tin in the compound. acs.org The quadrupole splitting (ΔEQ) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero ΔEQ value indicates a distortion from perfect tetrahedral, octahedral, or cubic symmetry.

For diorganotin(IV) dicarboxylates, the ratio of quadrupole splitting to isomer shift (ρ = ΔEQ / δ) can be used to infer the coordination number. A ρ value greater than 2.1 generally suggests a coordination number greater than four (typically five or six), which is common for these compounds in the solid state due to intermolecular bridging. rsc.org These compounds often exhibit a distorted trans-R₂SnO₄ octahedral geometry. rsc.org

X-ray Diffraction Studies of this compound

While spectroscopic techniques provide valuable information about the local environment and solution-state structure, only X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute molecular structure, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the structures of closely related diorganotin dicarboxylates, such as dibutyltin dilaurate, provide a reliable model for its expected solid-state conformation. wikipedia.orgalignchemical.com

In the solid state, diorganotin(IV) dicarboxylates frequently form polymeric chain structures. nih.govalignchemical.com This typically involves the carboxylate ligands acting in a bridging fashion between adjacent tin centers. In such a structure, the tin atom becomes five- or six-coordinate. For a six-coordinate environment, the geometry around the tin atom is usually a distorted octahedron, with the two butyl groups occupying trans positions (the C-Sn-C angle approaching 180°) and the oxygen atoms from the bridging carboxylate ligands occupying the equatorial plane. nih.gov This arrangement minimizes steric hindrance between the bulky alkyl groups.

Table 3: Expected Structural Parameters from X-ray Crystallography for this compound

| Parameter | Expected Value/Geometry | Significance |

| Coordination Geometry | Distorted trans-octahedral | Minimizes steric repulsion of butyl groups. |

| Coordination Number | 6 | Resulting from intermolecular bridging by carboxylate ligands. |

| C-Sn-C Bond Angle | ~140° - 180° | Confirms the trans arrangement of the butyl groups. |

| Sn-O Bond Lengths | Two shorter, two longer | Indicates asymmetric bridging of the carboxylate ligands. |

| Crystal System | Likely monoclinic or triclinic | Common for complex organic molecules. |

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer profound insights into the structural and electronic properties of molecules, complementing experimental data. For this compound, these approaches can predict its geometry, electronic structure, and behavior in different environments.

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules. mdpi.comrsc.org It provides a good balance between computational cost and accuracy, making it suitable for organometallic compounds. google.com For this compound, DFT calculations would be employed to determine its optimized molecular geometry and to understand the nature of the bonding between the tin atom and the isoundecanoate ligands.

Geometry optimization using DFT would predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. nih.gov Functionals such as B3LYP are commonly used for organic and organometallic molecules, often in conjunction with a suitable basis set like LANL2DZ for the tin atom and 6-31G* for other atoms. nih.govreddit.com Dispersion corrections are also important to accurately model the non-covalent interactions. google.com

The electronic structure analysis from DFT can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the frontier orbitals, which are crucial for understanding the reactivity of the compound. nih.gov

Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

| Sn-O Bond Length | ~2.1 - 2.3 Å |

| Sn-C Bond Length | ~2.1 - 2.2 Å |

| O-Sn-O Bond Angle | ~140 - 150° (in distorted octahedral) |

| C-Sn-C Bond Angle | ~130 - 140° (in distorted octahedral) |

These values are typical for similar dibutyltin dicarboxylates and serve as an illustrative example.

Molecular Dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules and their interactions. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and the nature of intermolecular interactions in the condensed phase.

The long isoundecyl chains of the carboxylate ligands can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the dynamics of their interconversion. This is crucial for understanding how the molecule packs in the solid state and behaves in solution.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the supramolecular assembly of the molecules. nih.gov These interactions are critical in determining the physical properties of the material, such as its melting point and solubility. In related systems, intermolecular contacts, for instance between nitrogen and arsenic or antimony atoms, have been shown to dictate the linear arrangement of molecules. umn.edu

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For organotin compounds, QSPR studies have been used to predict a range of properties, from toxicity to chromatographic retention times. researchgate.net

A QSPR model for this compound could be developed to predict properties such as its boiling point, solubility, or partitioning behavior. nih.gov This involves calculating a set of molecular descriptors that numerically represent the structural, electronic, and topological features of the molecule. nih.gov These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. researchgate.net

Multiple linear regression or more advanced machine learning algorithms are then used to build a mathematical model that links these descriptors to the property of interest. nih.gov Such a model, once validated, could be used to predict the properties of other similar organotin carboxylates without the need for experimental measurements. bris.ac.uk

Example of Descriptors Used in QSPR Models for Organotin Compounds

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Carbon Atoms |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

Solution-State Structural Behavior and Aggregation Phenomena of this compound

The behavior of this compound in solution is likely to be complex and concentration-dependent, a common feature of organotin carboxylates. rsc.org While in the solid state these compounds often exhibit polymeric structures with higher coordination numbers for the tin atom, in solution, these structures can dissociate. rsc.orgresearchgate.net

Spectroscopic techniques such as multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) are invaluable for probing the solution-state structure. nih.gov The chemical shift of the ¹¹⁹Sn nucleus is particularly sensitive to the coordination number and geometry around the tin atom. rsc.org For many diorganotin dicarboxylates, solution-state NMR suggests an equilibrium between monomeric four-coordinate species and higher-coordinate aggregated forms. researchgate.net

The long, nonpolar isoundecyl chains of this compound would likely promote aggregation in nonpolar solvents through van der Waals interactions, potentially leading to the formation of dimeric or oligomeric structures. In coordinating solvents, solvent molecules may coordinate to the tin center, influencing the aggregation equilibrium. The nature of the solvent can thus play a significant role in determining the predominant species in solution. Studies on similar compounds have shown that the solid-state structure can be retained in solution, or it can dissociate depending on the specific compound and solvent. rsc.org The steric bulk of the substituents on both the tin atom and the carboxylate ligand can also influence the degree of aggregation. acs.org

Mechanistic Investigations of Catalytic Activity of Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Catalysis in Polyurethane Systems

Dibutyltin (B87310) dicarboxylates, such as Dibutylbis((1-oxoisoundecyl)oxy)stannane, are highly efficient catalysts in the formation of polyurethanes, which are synthesized through the polyaddition reaction of diisocyanates with diols. acs.org These organotin compounds significantly accelerate the reaction between the alcohol (polyol) and isocyanate groups. gelest.com The general catalytic superiority of diorganotin compounds over mono-, tri-, and tetraorganotins has been well-established. gelest.com

Reaction Mechanisms in Urethane (B1682113) Formation Catalyzed by this compound

The catalytic mechanism of dibutyltin dicarboxylates in urethane formation is a subject of detailed study, with several proposed pathways primarily centered around the Lewis acidic nature of the tin (IV) center. paint.org The catalyst's role is to activate either the isocyanate or the polyol, or both, to lower the activation energy of the reaction.

Two primary mechanisms are generally considered:

Lewis Acid Mechanism (Isocyanate Activation): This is the most widely accepted mechanism. paint.org

The tin catalyst, acting as a Lewis acid, coordinates with the carbonyl oxygen of the isocyanate group (R-NCO). acs.org

This coordination polarizes the N=C bond, increasing the electrophilicity of the carbonyl carbon. paint.orgacs.org

The nucleophilic oxygen of the alcohol (R'-OH) then attacks the activated carbonyl carbon.

This leads to the formation of the urethane linkage and regeneration of the catalyst. researchgate.net

Insertion Mechanism (Alcohol Activation): An alternative or complementary pathway involves the initial interaction of the catalyst with the alcohol.

An alcohol molecule coordinates with the tin center, potentially forming an organotin alkoxide complex. researchgate.netnih.gov Some studies suggest this alkoxide is the dominant catalytic species. nih.gov

This complex then reacts with the isocyanate, where the coordinated alkoxide is readily inserted into the N=C bond of the isocyanate. researchgate.net

Subsequent alcoholysis regenerates the active catalyst and releases the urethane product.

Computational and experimental studies using techniques like NMR and IR spectroscopy have shown the formation of a ternary complex involving the tin catalyst, the alcohol, and the isocyanate, suggesting a concerted reaction pathway. It has been determined that catalysts like DBTDL primarily participate in the polarization of the isocyanate group. acs.org

Kinetic Studies of Polyol-Isocyanate Reactions

Kinetic studies are crucial for understanding the efficiency and behavior of this compound as a catalyst. The reaction between an isocyanate and a polyol typically follows second-order kinetics. researchgate.net The introduction of a dibutyltin catalyst dramatically increases the reaction rate constant.

The rate of the catalyzed reaction is influenced by several factors:

Catalyst Concentration: The reaction rate generally increases with catalyst concentration.

Temperature: Higher temperatures increase the reaction rate, and the activation energy of the catalyzed reaction is significantly lower than the uncatalyzed one. For instance, in one study, the activation energy for a blocking reaction was reduced from 43.89 kJ/mol to 34.41 kJ/mol in the presence of DBTDL. researchgate.net

Reactant Structure: The structure of both the isocyanate and the polyol affects the reaction kinetics. Aromatic isocyanates (like TDI and MDI) are inherently more reactive than aliphatic isocyanates (like HDI and IPDI) due to the electron-withdrawing nature of the aromatic ring. mdpi.com

FT-IR spectroscopy is a common technique used to monitor the kinetics by tracking the disappearance of the characteristic NCO peak around 2260-2270 cm⁻¹. mdpi.com

Table 1: Comparative Reactivity of Isocyanates in Polyurethane Formation This table illustrates the general reactivity trend of common isocyanates, which influences the kinetic profile of the catalyzed reaction.

| Isocyanate Type | Common Examples | Relative Reaction Rate | Structural Reason |

|---|---|---|---|

| Aromatic | Toluene (B28343) Diisocyanate (TDI) | Highest | Strong electron-withdrawing effect of the aromatic ring enhances NCO reactivity. mdpi.com |

| Aromatic | Methylene Diphenyl Diisocyanate (MDI) | High | Electron-withdrawing effect of two aromatic rings. mdpi.com |

| Aliphatic | Hexamethylene Diisocyanate (HDI) | Moderate | Electron-donating aliphatic chain slightly reduces NCO reactivity compared to aromatics. mdpi.com |

| Cycloaliphatic | Isophorone Diisocyanate (IPDI) | Low | Steric hindrance and different reactivity of primary and secondary NCO groups. mdpi.commdpi.com |

Catalytic Pathways in Polyurethane Foam Production

In polyurethane foam production, the catalyst must efficiently promote two main reactions simultaneously:

Gelling Reaction: The reaction between the isocyanate and the polyol to form the urethane polymer network.

Blowing Reaction: The reaction between the isocyanate and water to produce carbon dioxide gas, which acts as the blowing agent.

Dibutyltin dicarboxylates are potent catalysts for the gelling reaction. In foam systems, they are often used in combination with tertiary amine catalysts, which are more selective for the blowing reaction. gelest.com The balance between the gelling and blowing reactions is critical for determining the final properties of the foam, such as density, cell structure, and mechanical strength. researchgate.net

Catalysis in Polymerization Reactions

The catalytic activity of this compound extends beyond polyurethanes to other important polymerization processes. mofanpu.com

Ring-Opening Polymerization Initiated by this compound

Ring-opening polymerization (ROP) is a key method for producing biodegradable aliphatic polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) from their respective cyclic monomers (lactones). researchgate.net While stannous octoate is a more common tin-based initiator for ROP, organotin (IV) compounds also facilitate this reaction, typically through a coordination-insertion mechanism. researchgate.netresearchgate.net

The mechanism proceeds as follows:

Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic tin center of the catalyst.

Initiation/Insertion: A nucleophilic group attached to the tin (such as an alkoxide or the carboxylate ligand itself) attacks the activated carbonyl carbon of the lactone, causing the ring to open. The opened monomer is thus inserted into the tin-ligand bond.

Propagation: The newly formed alkoxide end of the polymer chain can then attack another coordinated monomer, propagating the polymer chain.

The reactivity of tin alkoxides in ROP is generally higher than that of aluminum or zinc alkoxides. researchgate.net The choice of catalyst and initiator allows for control over the polymer's molecular weight and distribution. researchgate.net

Transesterification and Condensation Polymerization Applications

Dibutyltin dicarboxylates are effective catalysts for both transesterification and condensation polymerization reactions. mofanpu.combnt-chemicals.com These processes are fundamental to the production of polyesters and other polymers. mofanpu.com

In transesterification , an ester reacts with an alcohol to exchange its alkoxy group. The catalytic mechanism for an organotin catalyst can follow two main pathways: rsc.org

Lewis Acid Mechanism: Similar to urethane formation, the tin center coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. rsc.org

Exchange/Insertion Mechanism: This involves an initial exchange between the catalyst's carboxylate ligand and the incoming alcohol to form a tin alkoxide. This alkoxide then coordinates with the ester, facilitating the formation of a new ester and regenerating the catalyst. rsc.org

In condensation polymerization , monomers with two functional groups react to form a larger structural unit while releasing a small molecule like water. youtube.comyoutube.com For example, in the formation of a polyester (B1180765) from a dicarboxylic acid and a diol, the dibutyltin catalyst activates the carboxylic acid group, facilitating esterification and driving the polymerization forward. Dibutyltin compounds are valued in these applications for their high efficiency under relatively mild conditions.

Table 2: Summary of Catalytic Mechanisms

| Reaction Type | Primary Catalytic Mechanism | Key Catalyst Action |

|---|---|---|

| Urethane Formation | Lewis Acid Mechanism | Activation of the isocyanate group via coordination to the tin center. paint.orgacs.org |

| Ring-Opening Polymerization | Coordination-Insertion | Coordination of the cyclic monomer followed by nucleophilic attack and insertion into the Sn-O bond. researchgate.net |

| Transesterification | Lewis Acid or Exchange/Insertion | Activation of the ester's carbonyl group or formation of a reactive tin alkoxide intermediate. rsc.org |

| Condensation Polymerization | Lewis Acid Catalysis | Activation of carboxylic acid or ester functional groups to promote condensation. mofanpu.combnt-chemicals.com |

Catalytic Role in Silicone Systems

In silicone chemistry, particularly in Room Temperature Vulcanizing (RTV) systems, dibutyltin dicarboxylates like this compound are instrumental as condensation cure catalysts. researchgate.netallhdi.comspecialchem.com The general mechanism, while complex and subject to ongoing research, is understood to proceed through a series of key steps. researchgate.nettib-chemicals.com

The process is initiated by the hydrolysis of the catalyst in the presence of atmospheric moisture. researchgate.nettib-chemicals.com The dibutyltin dicarboxylate reacts with water to form a catalytically active organotin hydroxide (B78521) species. researchgate.nettib-chemicals.com This active catalyst then interacts with the silanol-terminated polydimethylsiloxane (B3030410) (PDMS) and a crosslinking agent, typically an alkoxysilane like tetraethoxysilane (TEOS). researchgate.netresearchgate.net The organotin hydroxide facilitates the condensation reaction between the silanol (B1196071) groups on the PDMS and the alkoxysilane, leading to the formation of a stable siloxane (Si-O-Si) bond and the release of alcohol as a byproduct. researchgate.netallhdi.com As this process repeats, a three-dimensional crosslinked network is formed, transforming the liquid silicone into a durable, flexible elastomer. allhdi.com

The rate of cure is influenced by several factors, including the concentration of the catalyst, the ambient humidity, and the temperature. specialchem.comresearchgate.net The specific structure of the carboxylate ligand, in this case, isoundecanoate, can influence the catalyst's activity and solubility in the silicone matrix.

Table 1: General Characteristics of Dibutyltin Carboxylate Catalysts in RTV Silicone Systems

| Parameter | Description |

|---|---|

| Catalyst Type | Condensation Catalyst |

| Cure Mechanism | Moisture-activated condensation |

| Primary Reactants | Silanol-terminated PDMS, Alkoxysilane crosslinker |

| Catalytically Active Species | Organotin hydroxide |

| Byproducts | Alcohol (e.g., ethanol) |

| Function | Accelerates the formation of siloxane (Si-O-Si) bonds |

Catalytic Function in Polyester Systems

This compound and similar organotin compounds are versatile catalysts for the synthesis of polyesters through esterification and polycondensation reactions. tib-chemicals.comvestachem.com They are particularly valued for producing polyesters with good color and odor properties, as they tend to minimize side reactions that can occur with stronger acid catalysts. vestachem.com

The catalytic cycle in polyesterification is believed to involve the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of the alcohol or polyol. The reaction proceeds through a tetrahedral intermediate, with the catalyst stabilizing the transition state. The final step involves the elimination of water (in esterification) or a small alcohol (in transesterification) to form the ester linkage and regenerate the catalyst for further cycles.

These catalysts are typically employed at elevated temperatures, often above 200°C, to achieve practical reaction rates. vestachem.com The choice of the organotin catalyst can influence the reaction kinetics and the properties of the resulting polyester, such as molecular weight and polydispersity. The long, branched alkyl chains of the isoundecanoate ligands in this compound enhance its compatibility with the polymerizing medium.

Table 2: Typical Application Parameters for Dibutyltin Carboxylate Catalysts in Polyester Synthesis

| Parameter | Typical Value/Condition |

|---|---|

| Reaction Type | Esterification / Polycondensation |

| Operating Temperature | > 200°C |

| Catalyst Loading | 0.05–0.3 wt % based on total reactants vestachem.com |

| Key Advantage | Minimizes side reactions, leading to improved color and odor vestachem.com |

| End Products | Plasticizers, lubricants, industrial coatings, packaging materials vestachem.com |

Comparative Studies of Catalytic Performance with Other Organotin Catalysts

While specific comparative studies for this compound are not widely available in public literature, its performance can be inferred from studies on analogous dibutyltin carboxylates, such as dibutyltin dilaurate (DBTDL) and dibutyltin diacetate. The catalytic activity of these compounds is influenced by the nature of the carboxylate ligand.

In general, the reactivity of organotin catalysts in polyurethane and silicone curing follows the order: dimethyltin (B1205294) > dibutyltin > dioctyltin. reaxis.com Within the dibutyltin series, the length and branching of the carboxylate chain can affect the steric hindrance around the tin center and the catalyst's solubility, which in turn can modulate its activity. For instance, in some RTV silicone formulations, a dual catalyst system, such as a mixture of dibutyltin diacetate and dibutyltin dilaurate, can be used to achieve a balance of long tooling time and desirable cured properties. google.com This suggests that the specific carboxylate ligand plays a crucial role in the catalytic performance. This compound, with its C11 branched carboxylate ligand, would be expected to offer a different reactivity profile compared to the C12 linear ligand of DBTDL or the short C2 ligand of dibutyltin diacetate.

In polyesterification, combinations of organotin catalysts, such as dibutyltin oxide and dibutyltin diacetate, have been shown to exhibit synergistic effects, leading to faster reaction rates compared to the use of a single catalyst. google.com This highlights the potential for fine-tuning the catalytic system for specific polyester products.

Catalyst Lifetime, Deactivation Mechanisms, and Regeneration Strategies

The lifetime of this compound as a catalyst is primarily limited by its susceptibility to hydrolysis, especially in the presence of excess water. reaxis.com This hydrolysis can lead to the irreversible formation of inactive tin oxides and hydroxides, which may precipitate from the reaction medium. reaxis.com This process is a common deactivation pathway for organotin carboxylates. reaxis.com In addition to hydrolysis, at high temperatures, thermal degradation can also contribute to catalyst deactivation. mdpi.com

Deactivation mechanisms for heterogeneous catalysts are broadly categorized as poisoning, fouling, thermal degradation, and attrition. mdpi.com For homogeneous organotin catalysts, the primary deactivation route is chemical, through hydrolysis and the formation of less active or insoluble species.

Regeneration of deactivated organotin catalysts in polymerization systems is not a widely practiced industrial process due to the complexities involved. The deactivation by hydrolysis to form tin oxides is generally considered irreversible. General catalyst regeneration methods, such as thermal treatment or chemical washing, are often not suitable for these systems. numberanalytics.comgoogle.com Thermal regeneration, which involves heating the catalyst to high temperatures to burn off deposits, is more applicable to coked heterogeneous catalysts. numberanalytics.comscirp.org Chemical regeneration, using acids or bases, could potentially alter the chemical structure of the organotin compound. numberanalytics.com Therefore, in most applications, the deactivated catalyst is either left in the final product if the concentration is low and non-detrimental, or fresh catalyst is added to maintain the reaction rate.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dibutyltin dilaurate (DBTDL) |

| Dibutyltin diacetate |

| Tetraethoxysilane (TEOS) |

| Polydimethylsiloxane (PDMS) |

Industrial and Material Science Applications of Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Application as Stabilizers in Polymer Formulations

Dibutyltin (B87310) carboxylates are widely employed as heat stabilizers for polyvinyl chloride (PVC). researchgate.net These compounds are effective in preventing the thermal degradation of PVC during processing when the material is subjected to high temperatures. nih.gov The stabilization mechanism involves the reaction of the organotin compound with the unstable chlorine atoms in the PVC structure, thereby preventing the initiation of dehydrochlorination, which leads to discoloration and loss of mechanical properties.

The performance of sulfur-free tin stabilizers like dibutyltin carboxylates is notable in all types of emulsion and bulk PVC. borchers.com When used in suitable formulations, they can impart high transparency and excellent weathering stability to rigid PVC products. borchers.com While they may be less efficient as heat stabilizers compared to sulfur-containing organotin mercaptides, their superior light stability makes them valuable for outdoor applications. wikipedia.org It is a common practice to combine organotin carboxylates with small amounts of organotin mercaptides to achieve a synergistic effect of good processability and excellent weathering resistance. borchers.com

The length of the carboxylate chain can influence the compatibility and migration of the stabilizer within the polymer matrix. Longer chains, such as the isoundecyl group in Dibutylbis((1-oxoisoundecyl)oxy)stannane, are generally associated with lower volatility and migration, which is a desirable characteristic for long-term stability and for applications with food contact, although specific approvals are required.

Table 1: Comparative Properties of Organotin Stabilizers in PVC

| Stabilizer Type | Primary Function | Key Advantages | Common Applications |

| Dibutyltin Carboxylates | Heat and Light Stabilizer | Excellent light stability, good transparency | Outdoor profiles, clear films, packaging |

| Organotin Mercaptides | High-Efficiency Heat Stabilizer | Superior heat stability during processing | Rigid pipes, fittings, complex profiles |

| Calcium-Zinc Stabilizers | Non-toxic Alternative | Good mechanical properties, low odor | Flexible PVC, food contact applications |

Role in Industrial Adhesives and Sealants

Dibutyltin compounds, including carboxylates like this compound, are crucial catalysts in the formulation of various industrial adhesives and sealants, particularly those based on polyurethane and silicone chemistries. reaxis.comtib-chemicals.com In these systems, the organotin catalyst accelerates the curing process, enabling the development of mechanical properties and ensuring a durable bond.

For polyurethane adhesives and sealants, dibutyltin carboxylates catalyze the reaction between isocyanates and polyols to form the polyurethane network. The choice of catalyst can influence the pot life, curing speed, and final properties of the adhesive or sealant. Dibutyltin dilaurate is a widely used catalyst in these applications, and it is anticipated that this compound would exhibit a similar catalytic activity.

In room temperature vulcanizing (RTV) silicone sealants, dibutyltin carboxylates act as condensation cure catalysts. They promote the cross-linking of silanol-terminated polymers with silane (B1218182) cross-linkers, leading to the formation of a durable elastomeric sealant. tib-chemicals.com The catalytic activity of these compounds allows for controlled curing at ambient temperatures.

Incorporation into Surface Coatings

A study on the effect of adding Dibutyltin Dilaurate to polyurethane paint for automotive applications demonstrated that the catalyst significantly improves the hardness and gloss of the coating. ethz.ch The research found that optimal results were achieved at specific concentrations and drying conditions, highlighting the importance of formulation parameters. ethz.ch Given the chemical similarity, this compound is expected to provide similar benefits in polyurethane coating systems.

The choice of the carboxylate ligand can affect the catalyst's solubility and compatibility with the coating formulation. The isoundecyl group in this compound, being a branched and relatively long alkyl chain, is likely to ensure good solubility in a variety of organic binders used in coatings.

Table 2: Effect of Dibutyltin Dilaurate on Polyurethane Paint Properties

| Property | Without Catalyst | With 0.2% DBTDL (80-90°C, 30 min drying) |

| Hardness | Lower | Optimal Hardness Achieved |

| Adhesion | Good | 100% Adhesion |

| Gloss | Standard | >90% Gloss Value |

Data adapted from a study on polyurethane paint for the automotive industry. ethz.ch

Use as an Insulating Agent Component

Organotin compounds have been reported for their use as a component in insulating materials. researchgate.net In the context of electrical insulation, these compounds can be incorporated into polymer formulations, such as PVC, which are then used for cable sheathing and other insulating applications. The primary role of the organotin compound in this context is as a heat stabilizer for the polymer, ensuring that the insulating material maintains its integrity and electrical properties, especially when exposed to elevated temperatures during manufacturing and service life.

The use of tetraorganotin compounds as scavengers for hydrochloric acid released from askarels in certain transformers was an early application, although this use is now less common. epa.gov The stabilizing effect of dibutyltin compounds in polymers used for insulation is crucial for preventing degradation that could lead to a loss of dielectric strength and an increased risk of electrical failure.

Applications in Resins

Dibutyltin carboxylates are versatile catalysts for various resin systems, including polyurethanes, silicones, and polyesters. nih.gov In polyurethane resins, they accelerate the gelling and curing reactions, which is critical for applications such as foams, elastomers, and castings. The catalytic activity of dibutyltin dilaurate in polyurethane foam production is well-established, where it helps to control the reaction rate and the structure of the resulting foam.

For silicone resins, particularly RTV systems, these organotin compounds are effective condensation cure catalysts. tib-chemicals.com The vulcanization of room temperature vulcanized silicone rubber, for instance, is catalyzed by compounds like dibutyltin dilaurate. nih.gov

In the production of polyester (B1180765) resins, dibutyltin carboxylates can be used as esterification catalysts. They facilitate the reaction between dicarboxylic acids and diols, leading to the formation of the polyester polymer. This catalytic activity is important for achieving high molecular weight polymers and for optimizing production cycle times.

Utilization in Paper Product Manufacturing

Organotin compounds have found applications in the paper industry, primarily for their biocidal properties and as preservatives. researchgate.net Tributyltin compounds, in particular, have been used to prevent the growth of microorganisms in paper and textile products. While dibutyltin compounds are generally less biocidal than their tributyltin counterparts, they can still exhibit some fungicidal activity.

In the context of paper manufacturing, organotin compounds can be used to treat the paper to impart specific properties. For instance, they have been used in the preservation of paper. Their application can help to protect the final paper product from microbial degradation.

Emerging Applications in Advanced Materials Development

The catalytic activity of this compound, a member of the organotin compound family, is being explored in the development of advanced materials. While its primary industrial application has been as a catalyst in the production of conventional polymers like polyurethane foams and silicones, ongoing research is investigating its potential in creating "smart" materials with dynamic properties. researchgate.net These materials are designed to respond to external stimuli, opening up new possibilities in various high-tech fields.

The core function of this compound in these applications is to accelerate polymerization and cross-linking reactions. researchgate.net This catalytic action is crucial in forming the complex macromolecular architectures that give advanced materials their unique functionalities. Research in this area is broadly focused on leveraging the catalytic efficiency of organotin compounds to synthesize polymers with tailored properties.

One of the key areas of investigation is the use of organotin catalysts in the synthesis of shape-memory polymers (SMPs) . These are materials that can be deformed and then return to their original shape upon the application of an external stimulus, such as heat. The catalyst's role is critical in the formation of the polymer network, which includes both permanent cross-links that determine the original shape and temporary cross-links that hold the deformed shape. While specific performance data for this compound in SMPs is not widely published in publicly available research, the general class of dibutyltin catalysts is known to be effective in polyurethane synthesis, a common chemistry for SMPs. mdpi.comnih.gov

Another significant emerging application is in the development of self-healing elastomers . These materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. The catalytic activity of organotin compounds can facilitate the creation of dynamic polymer networks that can re-form bonds after being broken. Research in this field often involves the incorporation of reversible chemical bonds into the polymer structure, and catalysts are essential for controlling the kinetics of these bond-forming reactions. researchgate.netresearchgate.net

The table below summarizes the general role of organotin catalysts, including compounds like this compound, in the development of these advanced materials, based on the broader understanding of their catalytic function.

| Advanced Material | Role of Organotin Catalyst (e.g., this compound) | Potential Impact |

| Shape-Memory Polymers (SMPs) | Catalyzes the polymerization and cross-linking reactions to form the polymer network with both permanent and temporary cross-links. | Enables the creation of materials that can be programmed into a temporary shape and recover their original shape on demand, with applications in aerospace, medical devices, and smart textiles. |

| Self-Healing Elastomers | Facilitates the formation of dynamic covalent or non-covalent bonds within the polymer matrix, allowing for bond reformation after damage. | Leads to the development of more durable and reliable materials for applications such as flexible electronics, soft robotics, and coatings with extended service life. |

| High-Performance Coatings | Acts as a curing catalyst to form a dense and highly cross-linked polymer network on a substrate. | Improves the durability, chemical resistance, and weatherability of coatings used in automotive, marine, and architectural applications. |

| Advanced Adhesives and Sealants | Accelerates the curing process, ensuring strong adhesion and sealing properties for a variety of substrates. | Enhances the performance and processing efficiency of adhesives and sealants used in construction, automotive assembly, and electronics. |

It is important to note that while the general catalytic activity of dibutyltin compounds is well-established, detailed research findings and specific performance data for this compound in these emerging applications are often proprietary or not yet widely disseminated in scientific literature. Future research will likely focus on optimizing the catalyst structure and reaction conditions to fine-tune the properties of these advanced materials for specific applications.

Degradation Pathways and Abiotic Environmental Transformation of Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary degradation pathway for Dibutylbis((1-oxoisoundecyl)oxy)stannane, as is characteristic of most organotin esters. reaxis.com The tin-oxygen bond in these molecules is susceptible to cleavage by water. The process involves the stepwise removal of the isoundecanoate ligands, leading to the formation of dibutyltin (B87310) oxide and isoundecanoic acid.

The general pathway for the hydrolysis of a dibutyltin dicarboxylate can be represented as follows:

(RCOO)₂Sn(C₄H₉)₂ + H₂O → (RCOO)(HO)Sn(C₄H₉)₂ + RCOOH (RCOO)(HO)Sn(C₄H₉)₂ + H₂O → (HO)₂Sn(C₄H₉)₂ + RCOOH (HO)₂Sn(C₄H₉)₂ → O=Sn(C₄H₉)₂ + H₂O

Table 1: General Hydrolytic Degradation Products of Dibutyltin Dicarboxylates

| Initial Compound | Intermediate Product | Final Products |

|---|---|---|

| This compound | Dibutyl(hydroxy)(isoundecanoyloxy)stannane | Dibutyltin oxide, Isoundecanoic acid |

This table is illustrative and based on the general hydrolysis pathway of dibutyltin dicarboxylates.

The hydrolysis of di-s-butyltin dichloride yields products similar to those of the di-n-butyltin compound, whereas di-t-butyltin dichloride's hydrolysis is significantly different, not forming distannoxanes but rather di-t-butyltin hydroxide (B78521) chloride. rsc.org Under strongly basic conditions, di-t-butyltin oxide is formed. rsc.org

Photolytic Decomposition Mechanisms under Simulated Environmental Conditions

Photolytic degradation, driven by solar radiation, is another significant abiotic transformation pathway for organotin compounds. The energy from ultraviolet (UV) light can induce the cleavage of the tin-carbon and tin-oxygen bonds. For this compound, this process is expected to lead to the formation of simpler organotin species and organic radicals.

The primary photolytic mechanism involves the homolytic cleavage of the tin-carbon bond, resulting in the formation of a butyl radical and a stannyl (B1234572) radical. This is a key step in the dealkylation process, which progressively reduces the number of organic groups attached to the tin atom.

(C₄H₉)₂Sn(OOCR)₂ + hv → C₄H₉• + (C₄H₉)Sn(OOCR)₂•

Subsequent reactions can lead to the formation of tributyltin, monobutyltin (B1198712), and eventually inorganic tin. nih.gov The presence of photosensitizers in the environment, such as humic acids, can accelerate the rate of photolytic decomposition. Studies on other organotin compounds have shown that they can act as photostabilizers in polymers like PVC by scavenging hydrogen chloride and radicals. nih.gov

Table 2: Potential Photolytic Decomposition Products

| Initial Compound | Primary Radical Intermediates | Subsequent Products |

|---|

This table presents potential products based on known photolytic pathways of organotin compounds.

Thermal Degradation Profiles and Identification of Non-Prohibited Degradation Products

Thermal degradation of this compound occurs at elevated temperatures. While this compound is relatively stable at ambient temperatures, industrial processes or environmental conditions such as fires can lead to its decomposition.

Thermogravimetric analysis (TGA) of similar organotin compounds, such as dibutyltin dilaurate, shows that decomposition typically begins at temperatures above 250°C. wikipedia.org The degradation process often occurs in multiple steps, corresponding to the loss of the different organic groups. For some dibutyltin compounds with α-amino acids, thermal decomposition can start at lower temperatures, for instance, a DL-valinate complex begins to decompose at 130°C. preprints.org A pure sample of trimeric dibutyltin(IV) sulfide (B99878) decomposes in a nitrogen atmosphere between 180-314°C in a single step, leaving SnS as a residue. researchgate.net

The primary non-prohibited degradation products resulting from the thermal decomposition of this compound are expected to be tin oxides (such as SnO₂) and carbon oxides, along with volatile organic compounds derived from the isoundecyl and butyl chains. wikipedia.org

Table 3: General Thermal Degradation Characteristics of Dibutyltin Compounds

| Compound Family | Onset of Decomposition (°C) | Primary Solid Residue | Gaseous Byproducts |

|---|---|---|---|

| Dibutyltin Dicarboxylates | > 250 | Tin oxides (e.g., SnO₂) | Carbon oxides, Hydrocarbons |

Data is based on analogous dibutyltin compounds. wikipedia.orgresearchgate.net

Abiotic Environmental Fate and Transformation Pathways

In sediments, further degradation can occur, although at a much slower rate. ivl.se Photolysis will be more significant in the surface layers of water bodies where sunlight can penetrate. The progressive dealkylation and de-esterification lead to a gradual reduction in the organic content of the tin species, ultimately forming inorganic tin compounds. nih.gov

The environmental persistence of organotin compounds is a concern. While degradation does occur, the half-lives can be significant, ranging from several days to years, depending on the specific compound and environmental conditions. researchgate.netresearchgate.net

Development of Predictive Models for Environmental Persistence in Abiotic Systems

Predictive models are valuable tools for estimating the environmental persistence and fate of chemicals like this compound, especially when experimental data is limited. Quantitative Structure-Activity Relationship (QSAR) models are commonly employed for this purpose. mdpi.com

These models correlate the chemical structure of a compound with its physicochemical properties and degradation rates. For organotin compounds, key molecular descriptors used in QSAR models might include:

Molecular Weight: Influences transport and partitioning.

Log Kₒw (Octanol-Water Partition Coefficient): Predicts bioaccumulation potential and sorption to organic matter.

Vapor Pressure: Determines the likelihood of volatilization.

Bond Dissociation Energies: Indicates susceptibility to photolytic and thermal degradation.

By inputting these and other descriptors into a validated QSAR model, it is possible to estimate environmental half-lives in different compartments (water, soil, air). researchgate.net For instance, machine learning methods like partial least squares (PLS), multiple linear regression (MLR), and genetic function approximation (GFA) have been used to build QSAR models to predict the air half-lives of persistent organic pollutants. mdpi.com These models can help to prioritize chemicals for further testing and risk assessment.

Table 4: Key Parameters for Predictive Environmental Fate Modeling

| Parameter | Significance in Modeling | Typical Range for Organotins |

|---|---|---|

| Log Kₒw | Bioaccumulation, Sorption | High (e.g., >4) |

| Water Solubility | Mobility in aquatic systems | Low |

| Vapor Pressure | Atmospheric transport | Low |

| Hydrolysis Rate Constant | Persistence in water | Varies with pH and temperature |

This table provides a general overview of parameters used in environmental fate modeling.

Advanced Analytical Methodologies for Dibutylbis 1 Oxoisoundecyl Oxy Stannane

Chromatographic Separation Techniques

Chromatography is the cornerstone for the speciation of organotin compounds, allowing for the separation of different forms of organotin from the sample matrix. For a compound like Dibutylbis((1-oxoisoundecyl)oxy)stannane, this is crucial to distinguish it from other organotin species such as monobutyltin (B1198712) (MBT) or tributyltin (TBT).

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, organotin compounds like this compound are generally polar and not sufficiently volatile for direct GC analysis. gcms.cz Consequently, a derivatization step is typically required to convert them into more volatile and thermally stable analogues. gcms.czanalchemres.org This is commonly achieved through ethylation using reagents like sodium tetraethylborate (NaBEt4) or by Grignard reaction to form tetraalkyltin compounds. nih.govshimadzu.com

Once derivatized, the sample is introduced into the GC system. The choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds, but can also be configured for tin detection by using a specific filter. It offers good sensitivity for organotin analysis. nih.gov A study on dibutyltin (B87310) compounds (DBTC) in polyvinyl chloride (PVC) resin using GC-FPD demonstrated a linear correlation for tin amounts ranging from 7.8 to 250 pg. nih.gov Recoveries of DBTC from spiked PVC were reported to be between 92.6% and 108.1%. nih.gov Another method for analyzing dibutyltin in soft polyurethane foam reported a detection limit of 8.6 ng/g. rsc.org

Pulsed Flame Photometric Detector (PFPD): The PFPD is an advancement over the FPD, offering enhanced sensitivity and selectivity. nih.gov Optimization of PFPD parameters, such as detector temperature and gate settings, is crucial for achieving low detection limits. nih.gov For dibutyltin (DBT), a detection limit of 0.8 ppb has been reported using GC-PFPD after derivatization with NaBEt4. nih.gov

Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, making it a definitive identification tool. gcms.cz When coupled with techniques like isotope dilution, GC-MS can yield highly accurate and precise results. gcms.cz For the analysis of dibutyltin compounds in PVC, GC-MS has been successfully applied following solvent extraction and derivatization. shimadzu.com

Table 1: Performance Data for GC-based Analysis of Dibutyltin Compounds

| Detector | Compound Type | Matrix | Derivatization Agent | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|---|

| FPD | Dibutyltin Compounds | PVC Resin | Pentylmagnesium bromide | 3-4 pg (as tin) | 92.6-108.1% | nih.gov |

| FPD | Dibutyltin Compounds | Polyurethane Foam | Propylation | 8.6 ng/g | 71.5% | rsc.org |

| PFPD | Dibutyltin (DBT) | Standard Solution | Sodium tetraethylborate | 0.8 ppb | N/A | nih.gov |

| MS | Dibutyltin (DBT) | PVC Glove | Sodium tetraethylborate | <0.1 µg/mL | N/A | shimadzu.com |

Liquid chromatography offers a significant advantage over GC for the analysis of polar, non-volatile organotin compounds as it often does not require a derivatization step. nih.govsciex.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become a preferred technique due to its high selectivity and sensitivity. sciex.comnih.gov

The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient, often consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to improve ionization. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds. LC-ESI-MS/MS operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity for quantifying organotins. sciex.com A method for analyzing dibutyltin dichloride (DBT) in plastic food packaging reported a limit of detection (LOD) of 0.8 µg/kg and recoveries ranging from 68% to 113%. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for the analysis of organotin compounds. A study on the determination of tributyltin and a hydroxylated metabolite of dibutyltin using LC-APCI-MS reported LODs of 35 and 26 ng/mL, respectively. researchgate.net

Table 2: Performance Data for LC-MS/MS Analysis of Dibutyltin Compounds

| Ionization Source | Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

|---|---|---|---|---|---|---|

| ESI-MS/MS | Dibutyltin dichloride | Plastic Food Packaging | 0.8 µg/kg | N/A | 68-113% | nih.gov |

| ESI-MS/MS | Dibutyltin (DBT) | Various Foods | N/A | Est. < 50 µg/kg | N/A | sciex.com |

| APCI-MS | 4-hydroxybutyldibutyltin | Seawater | 26 ng/mL | N/A | 72-96% | researchgate.net |

Elemental Analysis for Tin Quantification

ICP-MS is a powerful technique for elemental analysis, capable of detecting metals and non-metals at very low concentrations. researchgate.net For the analysis of tin, ICP-MS offers excellent sensitivity and a wide linear response range. researchgate.net Samples typically require digestion in an oxidizing acid mixture to convert all tin forms into a single inorganic state for total tin determination. researchgate.net A reported detection limit for total tin in shellfish using ICP-MS was 34.6 ng/g. researchgate.net

Furthermore, ICP-MS is widely used as a highly sensitive, element-specific detector for chromatographic systems (GC-ICP-MS and HPLC-ICP-MS), combining the separation power of chromatography with the detection capabilities of ICP-MS for speciation analysis. researchgate.netresearchgate.net For GC-ICP-MS analysis of organotin compounds, detection limits between 0.8 and 1.8 µg/L have been achieved. researchgate.net HPLC-ICP-MS methods have reported detection limits for various organotins in the range of 0.14 to 0.57 µg Sn/L.

Table 3: Performance Data for ICP-MS based Analysis of Tin and Organotins

| Technique | Analyte | Matrix | Limit of Detection (LOD) | Precision (RSD) | Reference |

|---|---|---|---|---|---|

| ICP-MS (total tin) | Total Tin | Shellfish | 34.6 ng/g | N/A | researchgate.net |

| GC-ICP-MS | Organotin Compounds | Red Wine | 0.8–1.8 µg/L | 10.2–15.5% | researchgate.net |

| HPLC-ICP-MS | 11 Organotin Compounds | Air (simulated) | 0.14–0.57 µg Sn/L | N/A |

Atomic Absorption Spectrometry is a robust and widely available technique for the determination of tin. nih.gov The method relies on the absorption of light by free atoms in the gaseous state. libretexts.org

Flame AAS (FAAS): This is the most common AAS technique. A collaborative study for the determination of dibutyltin dilaurate in animal feeds using FAAS reported an average recovery of 98.3% with an average coefficient of variation of 5.83%. nih.gov The sample is typically extracted, and the extract is aspirated into an air-acetylene flame. nih.gov

Graphite (B72142) Furnace AAS (GFAAS): GFAAS offers significantly lower detection limits compared to FAAS, making it suitable for trace analysis. nih.govlibretexts.org The sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. osha.gov An OSHA method for airborne dibutyltin maleate (B1232345) reports an analytical limit of 2.5 µg as Sn. osha.gov For dibutyltin dilaurate, a reliable quantitation limit of 5 µg/m³ in air has been established using GFAAS. osha.gov

AAS can also be used as a detector for HPLC, providing a means for organotin speciation. nih.gov

Table 4: Performance Data for AAS-based Analysis of Dibutyltin Compounds

| Technique | Analyte | Matrix | Limit of Quantification/Detection | Recovery | Reference |

|---|---|---|---|---|---|

| Flame AAS | Dibutyltin dilaurate | Animal Feed | N/A | 98.3% (average) | nih.gov |

| Graphite Furnace AAS | Dibutyltin maleate | Air | 2.5 µg (as Sn) analytical limit | N/A | osha.gov |

| Graphite Furnace AAS | Dibutyltin dilaurate | Air | 5 µg/m³ (RQL) | Quantitative | osha.gov |

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.com It works by irradiating a sample with X-rays and measuring the characteristic secondary X-rays emitted from the elements present. spectro.com

XRF is particularly useful for the rapid screening of materials like polymers for the presence of regulated elements. spectro.com Since this compound is used as a stabilizer in PVC, XRF can be employed to quickly assess the tin content in the final product without sample destruction. mdpi.combisleyinternational.com This makes it an ideal tool for quality control in manufacturing processes. spectro.com Portable handheld XRF analyzers allow for on-site testing of products to ensure compliance with regulations regarding heavy metal content. evidentscientific.com While XRF does not provide information on the specific chemical form (speciation) of tin, it is an excellent method for determining total elemental concentration, which can be correlated to the amount of the organotin additive. For chlorine in PVC, an estimated limit of detection of 0.35% can be achieved with a 30-second measurement. evidentscientific.com

Speciation Analysis of Organotin Compounds in Complex Matrices

Speciation analysis is critical for organotin compounds because the toxicity and environmental fate of these substances depend heavily on the number and type of organic groups attached to the tin atom. tandfonline.com Tri-substituted organotins like tributyltin (TBT) are generally the most toxic, while their degradation products, di- and mono-substituted compounds, exhibit different toxicity levels. tandfonline.comchromatographyonline.com Therefore, simply measuring the total tin concentration is insufficient for risk assessment; methods that can distinguish between different organotin species are required.

The analysis of organotins like dibutyltin (DBT) in complex matrices such as water, sediment, and biological tissues presents significant challenges. rsc.orgresearchgate.net These matrices contain numerous interfering substances, and the target analytes are often present at trace or ultra-trace concentrations (ng/L or µg/kg levels). sciex.comcdc.gov Furthermore, the stability of organotin compounds during sample collection, storage, and preparation is a major concern, as degradation can alter the speciation profile. rsc.organalchemres.org

A typical analytical workflow for the speciation of organotin compounds involves several key steps:

Extraction: The first step is to extract the organotin compounds from the sample matrix. nih.gov This is commonly achieved using organic solvents, often in combination with techniques like ultrasonic or microwave-assisted extraction to improve efficiency. researchgate.net For more polar species like DBT and monobutyltin (MBT), a complexing agent such as tropolone (B20159) is often added to the extraction solvent to enhance recovery from aqueous or solid samples. gov.bc.ca